molecular formula C13H11ClN2OS B1370002 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR

1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR

Cat. No.: B1370002
M. Wt: 278.76 g/mol
InChI Key: NYPGKAOOMJWNAL-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is a complex organic compound featuring a thione group attached to a phenyl ring substituted with a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorophenoxy group is introduced to a phenyl ring, followed by the introduction of an amino group and finally the thione group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR can undergo various chemical reactions including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Amino{[4-(4-bromophenoxy)phenyl]amino}methane-1-thione
  • Amino{[4-(4-fluorophenoxy)phenyl]amino}methane-1-thione
  • Amino{[4-(4-methylphenoxy)phenyl]amino}methane-1-thione

Uniqueness

1-(4-(4-Chlorophenoxy)phenyl)thiourea, AldrichCPR is unique due to the presence of the chlorophenoxy group, which can enhance its reactivity and biological activity compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

[4-(4-chlorophenoxy)phenyl]thiourea

InChI

InChI=1S/C13H11ClN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18)

InChI Key

NYPGKAOOMJWNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Unless otherwise indicated, all thioureas, isothiocyanates, thioamides and amines were purchased from Maybridge Chemical Co. Ltd.(Cornwall, U.K.), Transworld Chemical Co. (Rockville, Md.), or Aldrich Chemical Co., (Milwaukee, Wis.). (a) 4-Amino-4′-chlorodiphenylether (TCI America, Portland Oreg., 520 mg, 2.03 mmol) was slurried in 10 mL of ether and treated with ca. 1 mL of ether saturated with HCl gas. After 5 min. the solvent was removed in vacuo. To a stirring biphasic solution amine-HCl salt in 20 mL CHCl3-sat'd NaHCO3 (1:1, v/v) at ambient temperature was added thiophosgene (1.2 equiv, 2.4 mmol) in 5 mL of CHCl3 dropwise via an addition funnel. The reaction was vigorously stirred for 1 h (TLC, 50% ethyl acetate-hexanes indicates clean conversion to a higher Rf spot), at which time the layers were separated, the aqueous layer extracted with CHCl3 (1×20 mL), and the combined organic layers washed with brine (1×20 mL) and dried (Na2SO4). Concentration of the solvent in vacuo yielded the crude 4-(4-chlorophenoxy)-phenylisothiocyanate (414 mg). (b) The 4-(4-chlorophenoxy)-phenylisothiocyanate was transferred to an Ace Glass pressure tube equipped with a Teflon coated stir bar and treated with a 2.0 M solution of NH3 in 5 ml methanol (Aldrich Chemical Co., Milwaukee, Wis.)). The tube was sealed and immersed in a 80° C. oil bath. After 2 h, the reaction was cooled to 0° C. in an ice bath. The precipitates were filtered and dried under vacuum to yield amino{[4-(4-chlorophenoxy)phenyl]amino}methane-1-thione (328 mg, 79%). 1H NMR (DMSO-d6, 300 MHz) 7.02 (m, 4H), 7.41 (m, 4H), 9.65 (s, 1H); Mass Spectrum (ESI) m/z calcd. for C13H11ClN2OS, 278.8 (M+H), found 279.4.
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